molecular formula C24H40O5 B12410285 (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

カタログ番号: B12410285
分子量: 413.6 g/mol
InChIキー: DKPMWHFRUGMUKF-DEXDLCLWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a deuterium-labeled analog of 3α,6α,7α-trihydroxy-5β-cholanoic acid, a key intermediate in the biosynthesis of the primary bile acid hyocholic acid from cholesterol in pigs and other species. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, where its deuterium atoms create a distinct mass shift from the endogenous analyte, enabling precise and accurate measurement without interference from the biological matrix. Researchers utilize this labeled standard in the field of metabolomics to investigate bile acid metabolism, profile alterations in liver function, and study the complex interactions between the gut microbiome and host metabolism. Its mechanism of action in research settings involves serving as a recoverable tracer, allowing scientists to study the enzymatic pathways involved in bile acid synthesis, particularly those mediated by cytochrome P450 enzymes and hydroxysteroid dehydrogenases. The presence of deuterium atoms at specific positions on the steroid nucleus makes it an invaluable tool for tracing metabolic flux and for the development of robust clinical research methods to understand hepatobiliary diseases and metabolic disorders. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications.

特性

分子式

C24H40O5

分子量

413.6 g/mol

IUPAC名

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1/i8D2,12D2,14D

InChIキー

DKPMWHFRUGMUKF-DEXDLCLWSA-N

異性体SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

正規SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

製品の起源

United States

準備方法

Pyrene-Derived Ring Contraction

Pyrene derivatives undergo ring contraction to form cyclopenta[a]phenanthrene frameworks. A three-step protocol involves:

  • Oxidation of pyrene to pyrene-4,5-dione using oxidizing agents like CrO₃ or O₂ under catalytic conditions.
  • Ring contraction via acid-catalyzed cyclization to yield oxoCPP (4H-cyclopenta[def]phenanthrene derivatives).
  • Reduction of oxoCPP to CPP (4H-cyclopenta[def]phenanthrene) using NaBH₄ or LiAlH₄, ensuring stereochemical integrity.
Step Reagents/Conditions Yield Reference
1 CrO₃/H₂SO₄, 100°C 85%
2 HCl (conc.), reflux 78%
3 NaBH₄/MeOH, 0°C 92%

Deuterium Incorporation Strategies

Deuterium labeling at specific positions (C2, C2, C3, C4, C4) requires targeted methods.

Reductive Deuteration with Rhodium Catalysts

Rhodium on alumina (Rh/Al₂O₃) facilitates deuterium exchange in aromatic or aliphatic C–H bonds. For steroids, reductive deuteration in CH₃COOD achieves high isotopic purity:

  • Conditions : Rh/Al₂O₃ (5%), D₂ gas, 80°C, 12–24 hr.
  • Efficiency : >80% deuterium incorporation at C1–C5 positions in prednisolone analogs.

Base-Mediated Deuterium Exchange

Sodium borodeuteride (NaBD₄) is used for selective deuteration at ketone-reduced positions:

  • Oxidation of Δ⁵-sterols to 6-oxo-3α,5α-cyclosteroids.
  • Base exchange in D₂O to introduce deuterium at C7.
  • Reduction of 6-oxo groups with NaBD₄ to label C6.
Position Deuterium Source Reagents Yield Reference
C6 NaBD₄ reduction NaBD₄, EtOH, 0°C 65%
C7 D₂O exchange K₂CO₃, D₂O, 60°C 70%

Functionalization with Hydroxyl Groups

Hydroxylation at C3, C6, and C7 positions is critical for bioactivity.

Stereoselective Epoxidation and Diol Formation

  • Epoxidation of Δ⁵-sterols using mCPBA.
  • Acid-catalyzed ring-opening to form 3,6-diol derivatives.
  • Deuterium labeling via NaBD₄ reduction of ketones.

Chemoenzymatic Hydroxylation

Cytochrome P450 enzymes or biocatalysts enable regio- and stereoselective hydroxylation. For example:

  • CYP3A4 mediates hydroxylation at C6/C7 in steroid precursors.

Pentanoic Acid Side Chain Attachment

The pentanoic acid moiety is introduced via esterification or coupling reactions.

Esterification of Alcohols

  • Activation of the 17-hydroxy group as a mesylate (MsCl, Et₃N).
  • Nucleophilic substitution with sodium pentanoate in DMF.
Step Reagents/Conditions Yield Reference
1 MsCl, Et₃N, CH₂Cl₂, 0°C 90%
2 Na⁺C₃H₉COO⁻, DMF, 80°C 75%

Late-Stage Deuteration of Carboxylic Acids

Palladium-catalyzed β-C(sp³)–H deuteration enables isotopic labeling of the pentanoic acid chain:

  • Catalyst : Pd(OAc)₂ with ethylenediamine ligands.
  • Conditions : HFIP solvent, D₂ gas, 60°C.
Position Deuterium Incorporation Conditions Reference
β-CH₂ 7.8 D total Pd/Ethylenediamine, D₂

Stereochemical Control and Purification

Stereochemistry is maintained through chiral catalysts and resolution techniques:

  • Chiral resolution : Use of (R)- or (S)-specific enzymes for hydrolysis.
  • Column chromatography : Normal-phase SiO₂ for diol separation.

Analytical Characterization

Deuterium content and stereochemistry are confirmed via:

  • GC-MS : Quantify isotopic purity (e.g., M+5 for pentadeuterio).
  • NMR : NOESY/ROESY for spatial arrangements; ¹H-¹²H coupling confirms D incorporation.

化学反応の分析

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

In biology, the compound can be used to study the effects of deuterium on biological systems. Deuterium-labeled compounds are often used in metabolic studies to trace the pathways of biochemical reactions.

Medicine

In medicine, the compound has potential applications as a drug or drug precursor. Its unique structure and stereochemistry may impart specific biological activities, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of deuterium-labeled pharmaceuticals and other specialty chemicals. Its stability and unique properties make it valuable for various industrial applications.

作用機序

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of deuterium can affect the rate of biochemical reactions, providing insights into reaction mechanisms.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis with structurally related compounds is summarized below:

Compound Name Substituents (Positions) Deuterium Substitution Key Functional Groups Biological Relevance Reference
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-... 3,6,7-OH; 10,13-CH3 2,2,3,4,4 (5×D) Trihydroxy, methyl Enhanced metabolic stability
Chenodeoxycholic Acid (CDCA) 3,7-OH; 10,13-CH3 None Dihydroxy, methyl Bile acid, FXR receptor agonist
6-ECDCA (Obeticholic Acid) 3,7-OH; 6-ethyl; 10,13-CH3 None Ethyl, dihydroxy, methyl FXR agonist (used in liver disease)
Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-... (Methyl ester derivative) 3,7,12-OH; 10,13-CH3 None Trihydroxy, methyl Intermediate in bile acid synthesis
(R)-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-... 3-OH; 7,12-keto; 10,13-CH3 None Hydroxy, keto, methyl Metabolic byproduct of bile acids

Physical Properties

  • Melting Point: Deuteration can elevate melting points due to increased molecular stability. For example, non-deuterated methyl esters in have melting points of 105–126°C, while deuterated analogs may exhibit higher ranges .
  • Solubility : The trihydroxy configuration enhances water solubility compared to keto-substituted derivatives (e.g., ’s Compound 4) .

生物活性

The compound (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with potential therapeutic applications. Its structure features multiple chiral centers and a polycyclic framework that suggest significant biological activity.

  • Molecular Formula : C26H40O4
  • Molecular Weight : 416.59 g/mol
  • CAS Number : 1516887-33-4
  • PubChem CID : 86706183

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological pathways and receptors. Similar compounds have demonstrated a range of pharmacological effects including anti-inflammatory and anti-cancer properties.

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in metabolic regulation.
  • Enzyme Inhibition : It may inhibit enzymes that are critical in metabolic pathways or inflammatory processes.
  • Cell Signaling Interference : The compound could interfere with cell signaling pathways that promote disease progression.

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of structurally similar compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests that (4R)-4-[...] may exhibit similar effects.

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines demonstrated that compounds with related structures inhibited cell proliferation and induced apoptosis. This highlights the potential of (4R)-4-[...] as an anti-cancer agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
DexamethasoneSteroid structureAnti-inflammatory
PrednisoneSimilar steroid frameworkProdrug for anti-inflammatory effects
TestosteroneAndrogenic steroidKey hormone in male physiology

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (4R)-4-[...] is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and potential toxicity.

Q & A

Q. How can synthetic yields be improved for deuterated analogs?

  • Methodological Answer : Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize proton exchange. Optimize reaction temperature (e.g., 0°C for acid-sensitive intermediates) and employ catalytic deuterium sources (e.g., DCl in D₂O for selective deuteration) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。